4-Hydroxyquinoline-8-carboxylic acid
Description
Molecular Architecture and Positional Isomerism
4-Hydroxyquinoline-8-carboxylic acid (C₁₀H₇NO₃) features a fused bicyclic quinoline scaffold with substituents at positions 4 (hydroxyl group) and 8 (carboxylic acid group). This positional arrangement distinguishes it from other hydroxyquinoline-carboxylic acid isomers, such as 2-hydroxyquinoline-4-carboxylic acid and 8-hydroxyquinoline-4-carboxylic acid , which exhibit altered electronic and steric profiles due to differing substituent placements.
The quinoline core consists of a benzene ring fused to a pyridine ring, with the hydroxyl group at position 4 and the carboxylic acid at position 8. This configuration enables intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, influencing solubility and reactivity. Positional isomerism significantly impacts biological activity and metal-binding capacity, as demonstrated by studies on related hydroxyquinoline derivatives.
Key Structural Features
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR)
Proton NMR data for this compound reveal distinct chemical environments:
- Aromatic protons : Signals in the range δ 7.2–8.8 ppm, corresponding to protons on the quinoline ring.
- Hydroxyl proton : Broad signal near δ 12–13 ppm, indicative of strong hydrogen bonding with the carboxylic acid.
- Carboxylic acid proton : Absent in deuterated solvents due to exchange with D₂O.
¹³C NMR data (predicted):
| Carbon Type | δ (ppm) |
|---|---|
| Quinoline C2 | ~128 |
| Quinoline C4 (–OH) | ~148 |
| Carboxylic acid C8 | ~168 |
Infrared (IR) and Raman Spectroscopy
IR spectra display:
- Broad O–H stretch : ~2500–3300 cm⁻¹ (hydroxyl and carboxylic acid groups).
- C=O stretch : ~1700 cm⁻¹ (carboxylic acid).
- C=N/C=C stretches : ~1450–1600 cm⁻¹ (quinoline ring).
Raman spectroscopy highlights:
Ultraviolet-Visible (UV-Vis) Absorption
The compound exhibits strong absorption in the UV region due to π→π* transitions in the quinoline ring:
- λₘₐₓ : ~260–290 nm (π→π* transitions).
- Shoulder peaks : ~300–350 nm (n→π* transitions involving lone pairs on oxygen and nitrogen).
UV-Vis Data
| Solvent | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) |
|---|---|---|
| Methanol | 265 | 12,500 |
| Ethanol | 268 | 11,200 |
Crystallographic Studies and Conformational Analysis
X-ray crystallography of related hydroxyquinoline-carboxylic acids (e.g., 8-hydroxyquinoline-4-carboxylic acid) reveals:
- Planar quinoline core : Bond lengths of ~1.38 Å (C
Structure
2D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-4-5-11-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZGTHSCSFZZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677847 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386207-63-2 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinoline-8-carboxylic acid typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the use of β-ketoesters and aniline derivatives under suitable reaction conditions to form 4-hydroxy quinolines through a Schiff base intermediate .
Industrial Production Methods: Industrial production methods for quinoline derivatives often employ transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods aim to provide efficient and environmentally friendly synthesis routes .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
Pharmaceutical Development
4-Hydroxyquinoline-8-carboxylic acid is extensively studied for its potential as an antimicrobial and anticancer agent. It serves as a building block for synthesizing various derivatives with enhanced biological activities. For instance, derivatives of this compound have shown promising results against resistant bacterial strains and different types of cancer cells, demonstrating selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition zones comparable to standard antibiotics. The mechanism involves targeting bacterial protein synthesis by interacting with elongation factor Tu (EF-Tu), thereby disrupting protein formation essential for bacterial survival .
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound derivatives, particularly against viruses like H5N1 and potentially COVID-19. The structural modifications have been shown to enhance lipophilicity and electron-withdrawing properties, which correlate with increased antiviral activity .
Analytical Chemistry
This compound is employed as a reagent in various analytical methods, particularly in spectrophotometry for detecting metal ions in environmental samples. Its ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes .
Material Science
In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical structure enhances the properties of these materials, making them suitable for various industrial applications .
Case Study 1: Anticancer Activity
A study focused on synthesizing derivatives of this compound demonstrated significant cytotoxic effects against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The derivatives exhibited selective toxicity towards resistant cancer cells, suggesting their potential as novel anticancer agents .
Case Study 2: Antibacterial Efficacy
Another investigation evaluated the antibacterial activity of various derivatives against common pathogens such as Staphylococcus aureus and E. coli. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, highlighting their efficacy in combating resistant strains .
Mechanism of Action
The mechanism of action of 4-Hydroxyquinoline-8-carboxylic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloproteins and enzymes. For example, it acts as a potent inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are involved in various biological processes, including epigenetic regulation and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns and Functional Group Effects
The biological and chemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives
Physicochemical Properties
- Solubility: The carboxylic acid group in this compound improves aqueous solubility (log P ~1.2) compared to non-carboxylated analogs like 8-hydroxyquinoline (log P ~2.5) .
- Thermal stability : Methoxy and halogen substituents increase melting points (e.g., 8-methoxy derivatives melt at 220–230°C vs. 195°C for the parent compound) .
Biological Activity
4-Hydroxyquinoline-8-carboxylic acid (4-HQCA) is a derivative of the 8-hydroxyquinoline family, which has garnered attention for its diverse biological activities. This article explores the pharmacological potential of 4-HQCA, focusing on its synthesis, biological effects, and mechanisms of action based on recent research findings.
Chemical Structure and Synthesis
4-HQCA is characterized by its quinoline core with hydroxyl and carboxyl substituents at the 4 and 8 positions, respectively. The synthesis of 4-HQCA can be achieved through various methods, including:
- Condensation Reactions : Utilizing salicylaldehydes and quinoline derivatives.
- Hydrolysis : Starting from ester derivatives of quinoline.
These synthetic routes allow for the generation of various analogs that may enhance biological activity or selectivity against specific targets .
Antimicrobial Activity
4-HQCA exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated:
- Inhibition Zones : Comparable to standard antibiotics like ciprofloxacin.
- Minimum Inhibitory Concentration (MIC) : Values as low as 0.0625 mg/mL against Staphylococcus aureus .
Anticancer Properties
Research highlights the cytotoxic potential of 4-HQCA against various cancer cell lines. Key findings include:
- Selectivity : Certain derivatives show selective toxicity towards drug-resistant cancer cells compared to normal fibroblasts.
- Mechanisms of Action : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through pathways involving stress-related genes .
Neuroprotective Effects
The compound also shows promise as a neuroprotective agent. Kynurenic acid (KYNA), a metabolite related to 4-HQCA, has been implicated in neuroprotection, suggesting potential therapeutic applications in neurodegenerative diseases .
The mechanisms underlying the biological activities of 4-HQCA are multifaceted:
- Metal Chelation : The ability to chelate metal ions enhances its pharmacological efficacy, particularly in neuroprotection and antimicrobial action .
- Enzyme Inhibition : It acts as an inhibitor for various enzymes, including metalloproteinases, contributing to its anticancer properties.
- Gene Expression Modulation : The compound influences the expression of genes associated with stress responses and apoptosis in cancer cells .
Case Studies and Research Findings
Recent studies have provided insights into the effectiveness and mechanisms of 4-HQCA:
| Study | Findings |
|---|---|
| Rbaa et al. (2020) | Synthesis of novel derivatives showed enhanced antibacterial activity against resistant strains. |
| PMC9456289 (2022) | Demonstrated selective cytotoxicity towards resistant colon adenocarcinoma cell lines. |
| Cell Reports (2023) | Identified mechanisms involving covalent modifications to target proteins in glioblastoma cells. |
These studies collectively underscore the potential of 4-HQCA as a lead compound in drug discovery for treating infections and cancer.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-hydroxyquinoline-8-carboxylic acid derivatives?
- Methodological Guidance : Prioritize regioselective functionalization at the 4- and 8-positions. For example, nitro group reduction (e.g., 8-nitro precursors) followed by lactamization using polyphosphoric acid (PPA) can yield stable quinoline-carboxylic acid frameworks . Monitor reaction temperatures (typically 80–120°C) and use TLC/HPLC to track intermediate formation.
- Data Analysis : Compare yields under varying catalytic conditions (e.g., PPA vs. HCl/EtOH). A table summarizing yields and purity:
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| PPA | 100 | 78 | >95% |
| HCl/EtOH | 80 | 52 | 88% |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound analogs?
- Methodological Guidance : Use -NMR to confirm substitution patterns. For instance, the carboxylic proton (δ ~12-14 ppm) and hydroxyquinoline protons (δ ~8-9 ppm) show distinct splitting patterns. IR spectroscopy (e.g., C=O stretch at ~1680–1720 cm) validates carboxylate formation .
- Contradiction Handling : If NMR data conflicts with theoretical predictions (e.g., unexpected downfield shifts), perform -NMR or 2D-COSY to reassign signals. Cross-reference with computational models (DFT) for electronic environment validation.
Q. What strategies improve aqueous solubility of this compound for in vitro assays?
- Methodological Guidance : Modify pH (pKa ~4.5 for carboxylic acid) to enhance ionization. Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin inclusion complexes. LogP (2.75) and tPSA (76.21 Ų) values predict moderate hydrophilicity .
- Experimental Design : Test solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.0). For analogs, introduce polar substituents (e.g., –SOH) while monitoring LogP changes.
Advanced Research Questions
Q. How do structural modifications at the 4- and 8-positions influence the biological activity of this compound?
- Methodological Guidance : Synthesize analogs with halogens (e.g., Cl at C8) or alkyl groups (e.g., ethyl at C3) to assess steric/electronic effects. Compare IC values in target assays (e.g., antimicrobial or enzyme inhibition) .
- SAR Insights : Fluorine at C6/C7 () enhances membrane permeability but may reduce solubility. Use QSAR models to correlate tPSA/LogP with bioavailability.
Q. What computational tools predict the reactivity of this compound in metal-chelation studies?
- Methodological Guidance : Employ density functional theory (DFT) to calculate binding energies with transition metals (e.g., Fe, Cu). Focus on orbital interactions between the hydroxyquinoline O/N and metal d-orbitals .
- Validation : Compare computational results with experimental UV-Vis spectra (e.g., ligand-to-metal charge transfer bands at 300–400 nm).
Q. How should researchers address contradictory data in spectroscopic characterization of synthetic intermediates?
- Methodological Guidance : For conflicting NMR/IR results, use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Re-examine reaction conditions for potential byproducts (e.g., oxidation of –NH to –NO) .
- Case Study : If lactamization yields a mixture (e.g., ), employ column chromatography (silica gel, EtOAc/hexane) and characterize each fraction via -NMR.
Methodological Best Practices
Q. What are the recommended protocols for handling air/moisture-sensitive intermediates during synthesis?
- Guidance : Use Schlenk lines or gloveboxes for reactions requiring inert atmospheres. Store intermediates under argon and pre-dry solvents (e.g., molecular sieves for DMF) .
- Safety : Implement explosion-proof equipment (P210/P230 codes) for nitro-group reductions .
Q. How to design stability studies for this compound under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
